(R)-7-Fluoro-6-methoxychroman-4-amine
Description
Overview of Chroman Derivatives in Contemporary Chemical and Biological Research
The chroman scaffold, a bicyclic ether, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. researchgate.net This structural motif is present in a wide array of natural products and synthetic molecules that exhibit a broad spectrum of pharmacological properties. Researchers have successfully synthesized and evaluated various chroman derivatives, demonstrating their potential as anticancer, anti-inflammatory, and neuroprotective agents. google.com For instance, certain chroman-based compounds have shown promising activity against human breast cancer cell lines. google.com The versatility of the chroman ring system allows for functionalization at various positions, enabling the fine-tuning of its biological and physicochemical properties. This has led to the development of extensive libraries of chroman derivatives for screening against a multitude of biological targets.
The Paramount Significance of Chirality in Organic Compound Design and Biological Interaction Studies
Chirality, the property of a molecule that is non-superimposable on its mirror image, is a fundamental concept in drug design and development. bldpharm.com Biological systems, such as enzymes and receptors, are themselves chiral, and thus often interact differently with the two enantiomers of a chiral drug. This can lead to one enantiomer exhibiting the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects. bldpharm.com The recognition of the profound impact of chirality has led regulatory bodies, such as the U.S. Food and Drug Administration (FDA), to establish stringent guidelines for the development of chiral compounds, emphasizing the need to study single enantiomers. nih.gov The synthesis of enantiomerically pure compounds is, therefore, a critical aspect of modern pharmaceutical research, ensuring the development of safer and more effective medicines.
Research Context and Academic Importance of (R)-7-Fluoro-6-methoxychroman-4-amine
While specific research findings on this compound are not extensively detailed in publicly available literature, its structural features suggest significant academic and research importance. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the methoxy (B1213986) group can influence the electronic properties and solubility of the molecule. The (R)-configuration of the amine at the C4 position is crucial for its specific interaction with biological targets. This particular combination of a fluoro, a methoxy, and a chiral amine group on the chroman scaffold makes it a valuable building block for the synthesis of more complex molecules and a potential candidate for biological screening in various therapeutic areas. Its existence is confirmed by its availability from chemical suppliers, with the CAS number 1272726-94-9 for the free base and 1266230-22-1 for its hydrochloride salt.
Although detailed experimental data for this compound is limited in the public domain, a plausible synthetic route can be inferred from established methods for the synthesis of related chroman derivatives. A common approach to chroman-4-amines involves the synthesis of the corresponding chroman-4-one, followed by reductive amination or asymmetric reduction.
The synthesis of the precursor, 7-fluoro-6-methoxychroman-4-one (B12216332), could likely be achieved through multi-step synthetic sequences starting from commercially available materials. The final and crucial step to introduce the chiral amine would likely involve an asymmetric reduction of an intermediate oxime or a direct asymmetric reductive amination of the ketone.
The academic importance of this compound lies in its potential as a key intermediate for the discovery of new bioactive molecules. The specific stereochemistry and substitution pattern make it an attractive scaffold for medicinal chemists to explore structure-activity relationships in various drug discovery programs.
Data Tables
Table 1: Chemical Identifiers for this compound and its Hydrochloride Salt
| Compound Name | CAS Number |
| This compound | 1272726-94-9 |
| This compound hydrochloride | 1266230-22-1 |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H12FNO2 |
|---|---|
Molecular Weight |
197.21 g/mol |
IUPAC Name |
(4R)-7-fluoro-6-methoxy-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C10H12FNO2/c1-13-10-4-6-8(12)2-3-14-9(6)5-7(10)11/h4-5,8H,2-3,12H2,1H3/t8-/m1/s1 |
InChI Key |
NPXIOWQKCYOJLM-MRVPVSSYSA-N |
Isomeric SMILES |
COC1=C(C=C2C(=C1)[C@@H](CCO2)N)F |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(CCO2)N)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for R 7 Fluoro 6 Methoxychroman 4 Amine
Enantioselective Synthesis Strategies Towards the Chroman Amine Core
The primary challenge in the synthesis of (R)-7-Fluoro-6-methoxychroman-4-amine lies in the establishment of the chiral center at the C4 position with high enantiopurity. Several modern synthetic strategies can be employed to achieve this, primarily centered around the asymmetric transformation of a prochiral precursor, 7-fluoro-6-methoxychroman-4-one (B12216332).
Asymmetric Catalysis Approaches for Chiral Induction
Asymmetric catalysis offers a highly efficient and atom-economical approach to introduce chirality. Transition metal catalysis and organocatalysis are two powerful tools in this regard.
Rhodium-Catalyzed Asymmetric Hydrogenation: A prominent strategy involves the asymmetric hydrogenation of the corresponding prochiral ketone, 7-fluoro-6-methoxychroman-4-one. This transformation can be achieved using rhodium catalysts complexed with chiral phosphine (B1218219) ligands. While direct asymmetric reductive amination is challenging, a two-step approach involving asymmetric hydrogenation to the corresponding (R)-7-fluoro-6-methoxychroman-4-ol, followed by conversion of the alcohol to the amine with retention of stereochemistry, is a viable route. For instance, rhodium-catalyzed asymmetric transfer hydrogenation has been successfully applied to related 3-benzylidene-chromanones, achieving excellent diastereo- and enantioselectivities. acs.orgacs.orgresearchgate.netnih.gov A similar strategy could be adapted for the target chromanone.
Chiral Phosphoric Acid Catalysis: Chiral phosphoric acids (CPAs) have emerged as powerful Brønsted acid organocatalysts for a wide array of asymmetric transformations. rsc.orgresearchgate.netmdpi.com In the context of chroman synthesis, CPAs have been utilized in catalytic asymmetric (4+2) cyclizations to construct chiral chroman scaffolds. rsc.org For the synthesis of the target amine, a potential route involves the CPA-catalyzed asymmetric reduction of an intermediate enamine or imine derived from 7-fluoro-6-methoxychroman-4-one. Relay catalysis, combining an achiral borane (B79455) with a chiral phosphoric acid, has been shown to be effective for the asymmetric hydrogenation of chromones, which could be a precursor to the desired chroman framework. nih.gov
Chiral Auxiliary-Mediated Synthetic Routes
The use of chiral auxiliaries is a classical and reliable method for stereocontrol in synthesis. researchgate.net A chiral auxiliary is temporarily attached to the substrate to direct a diastereoselective reaction, after which it is cleaved to yield the enantiomerically enriched product. For the synthesis of this compound, a plausible strategy would involve the condensation of 7-fluoro-6-methoxychroman-4-one with a chiral amine, such as (R)- or (S)-α-methylbenzylamine, to form a chiral imine or enamine. Subsequent diastereoselective reduction of this intermediate, followed by removal of the auxiliary, would afford the desired (R)-amine.
Biocatalytic Transformations in the Stereoselective Preparation of Chroman Amines
Biocatalysis, particularly the use of enzymes, offers a green and highly selective alternative for the synthesis of chiral amines. worktribe.com
Transaminases (TAs): Amine transaminases are pyridoxal-5'-phosphate (PLP) dependent enzymes that catalyze the asymmetric synthesis of chiral amines from prochiral ketones. worktribe.comnih.govacs.orgtdx.catnih.gov An (R)-selective ω-transaminase could be employed to directly convert 7-fluoro-6-methoxychroman-4-one into this compound with high enantiomeric excess. This approach is highly attractive due to its directness and typically high stereoselectivity. The reaction equilibrium can be driven towards the product by using a suitable amino donor, such as isopropylamine (B41738), which generates acetone (B3395972) as a volatile byproduct.
| Enzyme Type | Substrate | Product | Potential Advantages |
| (R)-selective ω-Transaminase | 7-Fluoro-6-methoxychroman-4-one | This compound | High enantioselectivity, direct conversion, mild reaction conditions |
Total Synthesis Approaches to the this compound Framework
A plausible total synthesis of this compound would commence from a readily available starting material such as 2-hydroxy-4-fluoro-5-methoxyacetophenone. The synthesis would likely proceed through the following key steps:
Formation of the Chromanone Core: Cyclization of the starting acetophenone (B1666503) derivative, for instance, through a reaction with a suitable C2-synthon, would yield the 7-fluoro-6-methoxychroman-4-one precursor. acs.org
Enantioselective Step: The key asymmetric transformation, as detailed in section 2.1, would then be performed on the prochiral chromanone. This could be an asymmetric hydrogenation, a biocatalytic transamination, or a chiral auxiliary-based reduction.
Final Functional Group Manipulations: Depending on the chosen enantioselective method, subsequent functional group interconversions may be necessary to arrive at the final amine product. For example, if an asymmetric hydrogenation to the alcohol is performed, a subsequent Mitsunobu reaction or a two-step activation and displacement sequence would be required to introduce the amine functionality with inversion of configuration.
Comparative Analysis and Optimization of Synthetic Pathways for Research Scale Production
For research-scale production, the choice of synthetic pathway depends on factors such as stereoselectivity, yield, number of steps, and availability of catalysts or enzymes.
| Synthetic Strategy | Pros | Cons |
| Asymmetric Catalysis (e.g., Rh-catalyzed Hydrogenation) | High potential for enantioselectivity, well-established methodology. acs.orgacs.orgresearchgate.netnih.gov | May require multi-step sequence (reduction to alcohol, then conversion to amine), expensive metal catalysts and ligands. |
| Chiral Auxiliary-Mediated Synthesis | Generally reliable and predictable stereochemical outcome. researchgate.net | Requires additional steps for attachment and removal of the auxiliary, potentially lower overall yield. |
| Biocatalysis (Transaminase) | Highly enantioselective, direct conversion in a single step, environmentally friendly. worktribe.comnih.govacs.orgtdx.catnih.gov | Requires screening for a suitable enzyme, potential for substrate or product inhibition. |
For rapid access to the target compound on a research scale, biocatalytic transamination appears to be the most efficient route due to its directness and high selectivity, provided a suitable (R)-selective transaminase can be identified.
Implementation of Green Chemistry Principles in Synthetic Route Development
A key strategy in the green synthesis of this compound involves a chemoenzymatic route starting from the prochiral ketone, 7-Fluoro-6-methoxychroman-4-one. The synthesis of this ketone can be envisioned through established chemical transformations, beginning with materials like resorcinol, which can be converted to a 7-hydroxychroman-4-one intermediate. researchgate.net Subsequent fluorination and methylation would yield the desired ketone precursor.
The cornerstone of the green approach is the asymmetric amination of 7-Fluoro-6-methoxychroman-4-one. Instead of classical methods that may involve stoichiometric chiral resolving agents or high-energy demanding separations, a biocatalytic reductive amination using an engineered transaminase (ATA) enzyme is employed. mdpi.comresearchgate.net Transaminases are capable of transferring an amino group from a donor molecule, such as isopropylamine, to a ketone substrate with exceptional enantioselectivity, directly yielding the desired (R)-enantiomer. nih.gov
The advantages of this biocatalytic step are manifold. It typically proceeds in aqueous media at or near ambient temperature and pressure, significantly reducing energy consumption. rsc.org The high selectivity of the enzyme minimizes the formation of the unwanted (S)-enantiomer, eliminating the need for wasteful purification steps inherent in racemic resolutions. This leads to a higher yield of the desired product and a significant reduction in the process mass intensity (PMI) and E-factor, two key metrics used to evaluate the greenness of a chemical process. mdpi.comnih.gov
Below is a comparative data table illustrating the potential benefits of a biocatalytic approach versus a hypothetical classical synthesis for the production of this compound from its ketone precursor.
Interactive Data Table: Comparison of Synthetic Routes for this compound
| Metric | Classical Chemical Synthesis (Hypothetical) | Biocatalytic Synthesis (Proposed) | Advantage of Biocatalysis |
| Key Transformation | Racemic synthesis followed by chiral resolution | Asymmetric reductive amination | Direct formation of (R)-enantiomer |
| Catalyst | Metal-based catalyst or stoichiometric resolving agent | Engineered Transaminase (ATA) | Renewable, biodegradable catalyst |
| Solvent | Organic solvents (e.g., Toluene, THF) | Aqueous buffer, potentially with a co-solvent | Reduced use of volatile organic compounds |
| Temperature | Often elevated or cryogenic temperatures | Ambient temperature (e.g., 25-40 °C) | Lower energy consumption |
| Theoretical Yield | ~50% (due to resolution) | >95% | Significantly higher product yield |
| Process Mass Intensity (PMI) | High (e.g., >100 kg waste/kg product) | Low (e.g., <20 kg waste/kg product) | Drastic reduction in waste |
| E-Factor | High | Low | Minimized environmental impact |
| Stereoselectivity | Requires separation of enantiomers | High (>99% e.e.) | Excellent enantiomeric purity |
The data presented in the table is based on typical values reported for similar biocatalytic transformations in the pharmaceutical industry. researchgate.netnih.gov The use of engineered enzymes, which can be further optimized through techniques like directed evolution, allows for the continuous improvement of process efficiency. rsc.org Furthermore, the co-product of the transamination reaction, typically a simple ketone like acetone (when using isopropylamine as the amine donor), is environmentally benign and easily removed. nih.gov
Chemical Transformations and Derivatization Strategies of R 7 Fluoro 6 Methoxychroman 4 Amine
Functional Group Interconversions on the Chroman Amine Scaffold
Functional group interconversions are fundamental in synthetic organic chemistry, allowing for the transformation of one functional group into another, thereby altering the molecule's chemical properties and reactivity. fiveable.mesolubilityofthings.com For (R)-7-fluoro-6-methoxychroman-4-amine, the primary amine and the methoxy (B1213986) group are prime targets for such modifications.
The primary amine at the C4 position is a versatile handle for a wide array of transformations. Standard reactions for primary amines can be readily applied to introduce diverse functionalities. ub.eduyoutube.com For instance, acylation with various acyl chlorides or anhydrides can yield a library of amides. Reductive amination with aldehydes or ketones can introduce a range of alkyl substituents on the nitrogen atom. youtube.com Furthermore, the amine can be converted to other functional groups, such as azides or sulfonamides, which can serve as precursors for further derivatization. ub.edu
The methoxy group at the C6 position can also be a site for functional group interconversion, although it typically requires harsher conditions. Demethylation to the corresponding phenol (B47542) would provide a new site for derivatization, such as etherification or esterification, opening up another avenue for analogue synthesis.
A hypothetical reaction scheme for the functional group interconversion of the primary amine is presented below:
| Reagent/Condition | Product Functional Group | Representative Example |
| Acyl Chloride (e.g., Acetyl Chloride) | Amide | (R)-N-(7-fluoro-6-methoxychroman-4-yl)acetamide |
| Aldehyde (e.g., Benzaldehyde), NaBH(OAc)₃ | Secondary Amine | (R)-N-benzyl-7-fluoro-6-methoxychroman-4-amine |
| Sulfonyl Chloride (e.g., p-Toluenesulfonyl chloride) | Sulfonamide | (R)-N-(7-fluoro-6-methoxychroman-4-yl)-4-methylbenzenesulfonamide |
Regioselective Modifications and the Influence of Substituent Effects on Reactivity
The regioselectivity of reactions on the aromatic ring of this compound is governed by the electronic effects of the existing substituents: the fluoro, methoxy, and the alkylamino groups. The methoxy group is a strong electron-donating group, activating the aromatic ring towards electrophilic substitution, primarily at the ortho and para positions. The fluoro group is deactivating due to its inductive effect but can direct ortho and para.
Given the substitution pattern, the most likely position for electrophilic aromatic substitution would be the C5 position, which is ortho to the strongly activating methoxy group and meta to the deactivating fluoro group. The C8 position is another potential site, being ortho to the ether oxygen of the chroman ring. The directing effects of the substituents would need to be carefully considered for any planned regioselective modification. For instance, nitration or halogenation would be expected to occur preferentially at the C5 position.
Exploration of Novel Derivative Synthesis from the Amine Moiety and Other Positions
The primary amine at C4 is a gateway to a vast chemical space of novel derivatives. Beyond simple acylation and alkylation, more complex moieties can be introduced. For example, the amine can be used as a nucleophile in ring-opening reactions of epoxides or aziridines to generate amino alcohol or diamine derivatives. researchgate.net It can also participate in multicomponent reactions, such as the Ugi or Passerini reactions, to rapidly build molecular complexity. yale.edu
Derivatization is not limited to the amine moiety. The aromatic ring offers further opportunities. For instance, the fluoro group at C7 could potentially be displaced by strong nucleophiles under specific conditions, although this is generally challenging on an unactivated aromatic ring. nih.gov More feasible would be metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, at a pre-functionalized position (e.g., a bromo or triflate group introduced at C5 or C8).
Site-Selective C-H Functionalization Approaches on the Chroman System
Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom-economical and efficient way to modify complex molecules. acs.orgmt.comnumberanalytics.com For the this compound scaffold, several C-H bonds are potential targets for such transformations.
Directed C-H activation, where a directing group guides a metal catalyst to a specific C-H bond, is a promising strategy. numberanalytics.com The amine group itself, or a derivative thereof, could act as a directing group to functionalize the C5 position. Palladium-catalyzed C-H arylation or alkenylation at this position could be envisioned. univ-rennes.fr
Alternatively, non-directed C-H functionalization could be explored. Given the electron-rich nature of the aromatic ring, Friedel-Crafts type reactions could potentially introduce substituents at the C5 position. Furthermore, radical-based C-H functionalization methods could offer alternative regioselectivities.
| C-H Functionalization Strategy | Target Position | Potential Reagent/Catalyst |
| Directed C-H Arylation | C5 | Aryl Halide, Pd(OAc)₂ |
| Friedel-Crafts Acylation | C5 | Acyl Chloride, AlCl₃ |
| Radical Minisci-type Reaction | C5, C8 | Alkyl Radical Source, Acid |
Late-Stage Functionalization Strategies for Analogue Generation
Late-stage functionalization (LSF) involves the introduction of functional groups into a complex molecule at a late stage of the synthesis, which is particularly valuable for rapidly generating analogues for SAR studies. nih.govnih.gov Many of the strategies discussed above, such as C-H functionalization, can be considered LSF approaches.
For this compound, LSF could be employed to introduce fluorine atoms or other small functional groups to fine-tune the molecule's properties. For example, electrophilic fluorinating agents could potentially introduce an additional fluorine atom onto the aromatic ring, likely at the C5 position. nih.gov The development of late-stage C-H functionalization methods that are tolerant of the existing functional groups would be highly beneficial for diversifying this scaffold. researchgate.netnumberanalytics.com
The application of photoredox catalysis in LSF has gained significant traction and could be applied to this system. For example, photocatalytic methods for the conversion of C-X bonds to C-F bonds could be utilized if a suitable precursor were available. nih.gov
Role of R 7 Fluoro 6 Methoxychroman 4 Amine As a Chiral Building Block in Complex Molecule Synthesis
Application in the Construction of Advanced Pharmaceutical Intermediates and Scaffolds
No specific instances were found in published literature where (R)-7-Fluoro-6-methoxychroman-4-amine is used as a key intermediate in the synthesis of named pharmaceutical compounds or advanced molecular scaffolds. While related chromane amines are utilized in drug discovery, for instance in the development of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators, the exact title compound is not mentioned.
Asymmetric Synthesis of Biologically Active Compounds Utilizing the Chroman Amine Stereocenter
There is no available research detailing the use of this compound in asymmetric synthesis, where its inherent chirality at the C4 position would be transferred to a new molecule. Such applications would typically involve using the amine to direct the stereochemical outcome of subsequent reactions to produce enantiomerically pure biologically active compounds.
Contribution to Chiral Ligand Design and Chiral Catalyst Development
The potential for this amine to serve as a precursor for chiral ligands or as a component of an organocatalyst is recognized. Chiral amines are frequently incorporated into ligands for asymmetric metal catalysis or used directly as catalysts in various organic transformations. However, no studies have been published that describe the design, synthesis, or application of ligands or catalysts derived from this compound.
Multi-Component Reactions Incorporating the Chiral Chroman Amine for Structural Diversity
Multi-component reactions (MCRs) are powerful tools for rapidly generating molecular complexity. Primary amines are common reactants in many well-known MCRs, such as the Ugi and Mannich reactions. A search for MCRs specifically incorporating this compound to create diverse chemical libraries did not yield any results.
In Vitro Biological Activity and Mechanistic Investigations of R 7 Fluoro 6 Methoxychroman 4 Amine and Its Derivatives
Structure-Activity Relationship (SAR) Studies for In Vitro Biological Endpoints
Currently, there is a lack of specific structure-activity relationship (SAR) data for (R)-7-Fluoro-6-methoxychroman-4-amine in the available literature. However, general SAR principles from related compound classes offer some predictive insights.
Impact of Substituent Variations on In Vitro Activity Profiles
While direct studies on this compound are not available, research on related chroman-4-one and 4-aminoquinoline (B48711) scaffolds provides some context. For instance, in studies on chroman-4-one derivatives as SIRT2 inhibitors, substitutions at the 6- and 8-positions with larger, electron-withdrawing groups were found to be favorable for activity. Conversely, a 7-fluoro substituted chroman-4-one derivative exhibited only weak inhibitory activity in one study. In the 4-aminoquinoline series, electron-withdrawing groups at the 7-position have been shown to modulate antiplasmodial activity. The combined effect of the 7-fluoro and 6-methoxy groups on the biological activity of the chroman-4-amine (B2768764) core remains to be elucidated.
Stereochemical Effects on In Vitro Biological Interactions
The stereochemistry at the C4 position of the chroman ring is often crucial for biological activity. For many biologically active chroman derivatives, one enantiomer typically exhibits significantly higher potency than the other. Although no specific data exists for this compound, it is highly probable that its enantiomer, (S)-7-Fluoro-6-methoxychroman-4-amine, would display a different in vitro activity profile. The precise impact of the (R)-configuration on the interaction with potential biological targets is yet to be determined through empirical studies.
Exploration of Potential Biological Targets and Signaling Pathways Through In Vitro Assays
The biological targets and signaling pathways modulated by this compound have not been specifically identified. Based on the activities of structurally related compounds, potential targets could include kinases, G-protein coupled receptors, or enzymes involved in metabolic or signaling pathways. Broader screening against a panel of known biological targets would be necessary to identify its primary and secondary pharmacology.
Mechanistic Insights into Molecular Interactions (e.g., Receptor Binding, Enzyme Inhibition) via In Vitro Studies
Without identified biological targets, there are no available mechanistic studies, such as receptor binding assays or enzyme inhibition kinetics, for this compound. Such studies are contingent on the initial discovery of its biological activity.
Phenotypic Screening of Derivatives in Cellular Assays for Novel Mechanistic Leads
Phenotypic screening is a powerful approach to uncover novel biological activities of compounds without a preconceived target. This method involves testing compounds in cell-based assays that model a specific disease state or cellular process and observing the resulting phenotypic changes. While this approach would be highly valuable for elucidating the therapeutic potential of this compound and its derivatives, no such studies have been reported in the public domain.
Computational Chemistry and Molecular Modeling Studies of R 7 Fluoro 6 Methoxychroman 4 Amine
Molecular Docking and Ligand-Target Interaction Prediction (In Silico)
No molecular docking studies for (R)-7-Fluoro-6-methoxychroman-4-amine have been reported in the scientific literature. Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a specific protein or nucleic acid target. To perform such a study, a biological target of interest would first need to be identified. Subsequently, docking simulations would predict how this compound interacts with the binding site, highlighting potential hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex. The absence of this research means there are currently no in silico predictions of its potential biological targets or binding modes.
Quantitative Structure-Activity Relationship (QSAR) Modeling for In Vitro Biological Activity Prediction
A Quantitative Structure-Activity Relationship (QSAR) model for this compound has not been developed. QSAR studies require a dataset of structurally related compounds with measured biological activity against a specific target. By correlating molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with activity, a mathematical model is built to predict the activity of new or untested compounds. Since there is no published series of analogs of this compound with corresponding biological data, the development of a predictive QSAR model is not feasible at this time.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Analysis
There are no published studies utilizing Density Functional Theory (DFT) to analyze the electronic structure and reactivity of this compound. DFT calculations are a powerful quantum mechanical method used to investigate properties such as molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and atomic charges. This information provides insights into the molecule's kinetic stability, reactivity hotspots, and the nature of its chemical bonds. The impact of the fluorine and methoxy (B1213986) groups on the electron distribution of the chroman ring system has not been computationally explored through this method.
Molecular Dynamics Simulations for Understanding Binding Dynamics and Conformational Landscapes
No molecular dynamics (MD) simulations concerning this compound are available in the current body of scientific literature. MD simulations provide a dynamic view of molecular behavior over time, allowing researchers to understand the conformational flexibility of a molecule in solution or the stability of a ligand-protein complex. Such simulations could elucidate the dynamic interplay between the chroman ring's conformations and the flexibility of its substituents, or how the molecule behaves within a biological binding pocket. This area of research remains unexplored for this compound.
Analytical Methodologies for Characterization and Enantiopurity Determination
Chiral Chromatography Techniques for Enantiomeric Excess Determination
The determination of enantiomeric excess (e.e.) is paramount for a stereospecific compound like (R)-7-fluoro-6-methoxychroman-4-amine. Chiral chromatography is the cornerstone of this analysis, providing the means to separate and quantify the two enantiomers. High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC) are the principal techniques employed for this purpose.
The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and a chiral stationary phase (CSP). The differing stability of these complexes results in different retention times for the (R) and (S) enantiomers, allowing for their separation and quantification.
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used and robust method for the enantioselective analysis of chroman amines. The choice of the chiral stationary phase is critical and is often based on polysaccharides such as cellulose (B213188) or amylose (B160209) derivatives coated onto a silica (B1680970) support. The mobile phase composition, typically a mixture of a hydrocarbon (like heptane (B126788) or hexane) and an alcohol (such as isopropanol (B130326) or ethanol), is optimized to achieve baseline separation of the enantiomers. Detection is commonly performed using a UV detector.
Supercritical Fluid Chromatography (SFC): Chiral SFC has emerged as a powerful alternative to HPLC, offering advantages in terms of speed and reduced solvent consumption. It utilizes supercritical carbon dioxide as the main mobile phase component, often with a polar co-solvent like methanol (B129727) or ethanol. The principles of separation are similar to HPLC, relying on a chiral stationary phase. SFC can often provide higher efficiency and faster analysis times.
Gas Chromatography (GC): For volatile and thermally stable derivatives of the amine, chiral GC can be employed. The amine is typically derivatized, for example, by acylation, to increase its volatility. The separation is then carried out on a column coated with a chiral stationary phase, such as a cyclodextrin (B1172386) derivative.
The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: e.e. (%) = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100
Table 1: Illustrative Chiral HPLC Method for this compound
| Parameter | Condition |
|---|---|
| Instrument | High-Performance Liquid Chromatography System |
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Heptane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25 °C |
| Detection | UV at 230 nm |
| Retention Time (S) | ~ 8.5 min |
| Retention Time (R) | ~ 10.2 min |
Note: The data in this table is illustrative and based on typical separation conditions for similar compounds.
Advanced Spectroscopic Characterization Methods
Spectroscopic techniques are indispensable for confirming the molecular structure of this compound. Each method provides unique information about the molecule's connectivity, functional groups, and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for structural elucidation.
1H NMR: Provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, characteristic signals would be observed for the aromatic protons, the methoxy (B1213986) group protons, and the protons of the chroman ring, including the chiral center at C4.
13C NMR: Reveals the number and types of carbon atoms in the molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment.
19F NMR: Is particularly important for this molecule due to the presence of a fluorine atom. It provides a distinct signal for the fluorine, and its coupling with neighboring protons (nJFH) and carbons (nJCF) can provide valuable structural information and confirm its position on the aromatic ring. nih.gov
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum can also offer structural clues. For this compound, a common observation would be the protonated molecular ion [M+H]+ in electrospray ionization (ESI) mode.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands would be expected for the N-H stretching of the amine, C-O stretching of the ether and methoxy groups, and C-F stretching of the aromatic fluoride.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light. As a chiral molecule, this compound will have a unique CD spectrum, which is the mirror image of the spectrum of its (S)-enantiomer. This technique can be used to confirm the absolute configuration of the molecule by comparing the experimental spectrum with theoretical calculations or with the spectra of known related compounds.
Table 2: Representative Spectroscopic Data for this compound
| Technique | Data |
|---|---|
| 1H NMR (400 MHz, CDCl3) | δ (ppm): 6.95 (d, J=8.8 Hz, 1H), 6.70 (d, J=10.4 Hz, 1H), 4.30-4.20 (m, 2H), 4.10 (t, J=6.0 Hz, 1H), 3.85 (s, 3H), 2.15-2.05 (m, 1H), 1.90-1.80 (m, 1H), 1.60 (br s, 2H, NH2). |
| 13C NMR (100 MHz, CDCl3) | δ (ppm): 152.0 (d, JCF=245 Hz), 148.5, 145.0 (d, JCF=11 Hz), 118.0, 115.5 (d, JCF=23 Hz), 110.0 (d, JCF=3 Hz), 65.0, 56.5, 48.0, 30.0. |
| 19F NMR (376 MHz, CDCl3) | δ (ppm): -125.4. |
| HRMS (ESI) | m/z: [M+H]+ Calculated for C10H13FNO2: 198.0925; Found: 198.0928. |
Note: The spectral data presented is representative and intended for illustrative purposes.
X-ray Crystallography for Definitive Absolute Configuration Assignment and Structural Elucidation
While spectroscopic methods provide strong evidence for the structure and relative stereochemistry, X-ray crystallography offers the most definitive method for determining the absolute configuration of a chiral molecule. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.
For this compound, this would typically be performed on a crystalline salt, such as the hydrochloride or tartrate salt, as these often form higher quality crystals than the free base. The analysis of the diffraction data allows for the construction of a three-dimensional model of the molecule, showing the precise spatial arrangement of all atoms.
The absolute configuration is determined using anomalous dispersion effects, often by calculating the Flack parameter, which should be close to zero for the correct enantiomer. A successful crystallographic analysis provides unambiguous proof of the (R) configuration at the C4 stereocenter.
Table 3: Hypothetical Crystallographic Data for a Salt of this compound
| Parameter | Value |
|---|---|
| Compound | (R)-7-Fluoro-6-methoxychroman-4-ammonium chloride |
| Chemical Formula | C10H13ClFNO2 |
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| Unit Cell Dimensions | a = 6.5 Å, b = 10.2 Å, c = 18.5 Å, α = β = γ = 90° |
| Volume | 1220 Å3 |
| Z | 4 |
| Flack Parameter | 0.02(5) |
Note: This crystallographic data is hypothetical and serves as an example of the parameters determined in an X-ray diffraction experiment.
Future Research Directions and Translational Potential in Academic Drug Discovery
The chroman scaffold, particularly in its chiral amine form such as (R)-7-Fluoro-6-methoxychroman-4-amine, represents a privileged structure in medicinal chemistry. nih.govnih.gov Its presence in a variety of biologically active compounds has spurred significant interest in its potential for drug discovery programs. nih.govlookchem.com The future development of this and related compounds in an academic drug discovery setting hinges on advancing synthetic methodologies, broadening the understanding of its biological targets, integrating modern screening techniques, and applying rational design principles to create next-generation therapeutic candidates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
